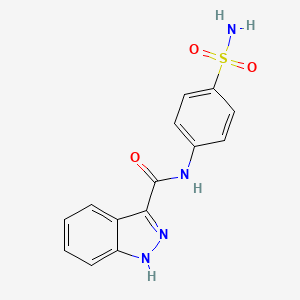

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

Description

N-(4-sulfamoylphényl)-1H-indazole-3-carboxamide est un composé chimique appartenant à la classe des dérivés de l'indazole. Les composés indazoles sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes. La présence du groupe sulfamoylphényl dans ce composé améliore son potentiel pour diverses applications pharmacologiques.

Propriétés

Formule moléculaire |

C14H12N4O3S |

|---|---|

Poids moléculaire |

316.34 g/mol |

Nom IUPAC |

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C14H12N4O3S/c15-22(20,21)10-7-5-9(6-8-10)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)(H2,15,20,21) |

Clé InChI |

MNHPHKFLWAPNOV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la N-(4-sulfamoylphényl)-1H-indazole-3-carboxamide implique généralement la réaction de l'acide 4-sulfamoylbenzoïque avec l'acide 1H-indazole-3-carboxylique. La réaction est effectuée en présence d'agents de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs écologiques, peuvent être mises en œuvre pour minimiser l'impact environnemental .

Types de réactions :

Oxydation : N-(4-sulfamoylphényl)-1H-indazole-3-carboxamide peut subir des réactions d'oxydation en présence d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfamoyl peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques à des températures élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres tels que le tétrahydrofurane (THF) ou l'éthanol.

Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures ; les réactions sont effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Principaux produits formés :

Oxydation : Formation de dérivés d'acide sulfonique.

Réduction : Formation de dérivés d'amine.

Substitution : Formation de divers dérivés d'indazole substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Investigations sur son rôle d'inhibiteur enzymatique, ciblant notamment les anhydrases carboniques.

Médecine : Exploration de ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes. Il a montré un potentiel comme agent thérapeutique pour des maladies telles que le cancer et les infections bactériennes.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d'autres composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de la N-(4-sulfamoylphényl)-1H-indazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, elle peut inhiber l'activité des anhydrases carboniques en se liant au site actif de l'enzyme, empêchant ainsi la conversion du dioxyde de carbone en bicarbonate et en protons. Cette inhibition peut entraîner divers effets physiologiques, notamment une réduction de la croissance tumorale et une diminution de l'activité microbienne .

Composés similaires :

- N-(4-sulfamoylphényl)-1,3,4-thiadiazole-2-carboxamide

- N-(4-sulfamoylphényl)-2-cyanoacétamide

- N-(4-sulfamoylphényl)-benzamide

Comparaison : N-(4-sulfamoylphényl)-1H-indazole-3-carboxamide est unique en raison de la présence du cycle indazole, qui confère des activités biologiques distinctes par rapport à d'autres composés similaires. Par exemple, le cycle indazole améliore ses propriétés anticancéreuses et anti-inflammatoires, ce qui en fait un agent thérapeutique plus puissant. De plus, le groupe sulfamoylphényl contribue à son activité inhibitrice enzymatique, qui est cruciale pour ses applications pharmacologiques .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrases.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential as a therapeutic agent for diseases such as cancer and bacterial infections.

Mécanisme D'action

The mechanism of action of N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced tumor growth and decreased microbial activity .

Comparaison Avec Des Composés Similaires

- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide

- N-(4-sulfamoylphenyl)-2-cyanoacetamide

- N-(4-sulfamoylphenyl)-benzamide

Comparison: N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, the indazole ring enhances its anticancer and anti-inflammatory properties, making it a more potent therapeutic agent. Additionally, the sulfamoylphenyl group contributes to its enzyme inhibitory activity, which is crucial for its pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.